![molecular formula C19H18N2O2S B2468777 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 899945-38-1](/img/structure/B2468777.png)
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
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Description
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, also known as BTEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BTEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in various physiological and pathological processes in the brain.
Scientific Research Applications
Synthetic Pathways and Chemical Behavior
A study by Costea et al. (2006) focuses on the synthesis and electrochemical behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, which are key intermediates for obtaining various heterocyclic systems including pyrazolotriazoles. The research elaborates on the voltammetric behavior of these compounds, hinting at the potential synthetic utility of similar structures in electrochemical applications (Costea et al., 2006).
Potential Applications in Biomedical Research
The study by Kees et al. (1996) discusses the antidiabetic characterization of related pyrazolone derivatives, highlighting their potent antihyperglycemic effects in animal models. This indicates the relevance of structurally similar compounds in the development of new therapeutic agents for diabetes (Kees et al., 1996).
Green Chemistry and Catalysis
Mohebat et al. (2016, 2017) present methodologies for the synthesis of novel heterocyclic compounds using green chemistry principles, emphasizing the use of reusable catalysts and avoiding toxic solvents. These studies provide insight into environmentally benign approaches for synthesizing complex molecules, potentially including 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one and its derivatives (Mohebat et al., 2016); (Mohebat et al., 2017).
Antimicrobial Properties
The antimicrobial properties of related compounds have been investigated, with findings suggesting significant activity against various pathogens. This area of research could be relevant for developing new antimicrobial agents based on the structural framework of 3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one (Okasha et al., 2022).
properties
IUPAC Name |
3-benzylsulfanyl-1-(4-ethoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-17-10-8-16(9-11-17)21-13-12-20-18(19(21)22)24-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVBWHGCNKDXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylthio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one |
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